molecular formula C22H22N2O3 B5837370 N'-{[(4-ethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide

N'-{[(4-ethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide

Cat. No. B5837370
M. Wt: 362.4 g/mol
InChI Key: DLOPWQRUZHZBTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-{[(4-ethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide, also known as EANA, is a chemical compound that has been extensively studied for its potential applications in scientific research. EANA is a small molecule that has been designed to selectively target and inhibit the activity of a specific protein called FKBP51, which is involved in various cellular processes, including stress response, immune function, and cell growth.

Mechanism of Action

The mechanism of action of N'-{[(4-ethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide involves the selective inhibition of FKBP51, which is a member of the FK506-binding protein (FKBP) family. FKBP51 has been implicated in various cellular processes, including stress response, immune function, and cell growth. By inhibiting FKBP51, this compound can modulate these processes and potentially provide therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various cellular and animal models. These effects include the modulation of stress response pathways, the regulation of immune function, and the inhibition of cell growth. This compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and depression.

Advantages and Limitations for Lab Experiments

N'-{[(4-ethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide has several advantages as a tool for scientific research, including its high selectivity for FKBP51, its ability to modulate cellular processes, and its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments, including its complex synthesis process, its potential toxicity, and the need for specialized equipment and expertise.

Future Directions

There are several future directions for research on N'-{[(4-ethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide, including the development of more efficient synthesis methods, the optimization of its therapeutic potential, and the identification of new applications in scientific research. Some of the potential future directions for research on this compound include:
1. Development of more potent and selective FKBP51 inhibitors based on the structure of this compound.
2. Optimization of the therapeutic potential of this compound for the treatment of various diseases, including cancer, Alzheimer's disease, and depression.
3. Identification of new applications for this compound in scientific research, including the study of stress response pathways, immune function, and cell growth.
4. Development of new tools and assays for the study of FKBP51 and its role in various cellular processes.
5. Investigation of the potential side effects and toxicity of this compound in animal models and human clinical trials.
Conclusion:
In conclusion, this compound is a small molecule that has been extensively studied for its potential applications in scientific research. This compound has several advantages as a tool for research, including its high selectivity for FKBP51, its ability to modulate cellular processes, and its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments, including its complex synthesis process, its potential toxicity, and the need for specialized equipment and expertise. Future research on this compound will focus on developing more efficient synthesis methods, optimizing its therapeutic potential, and identifying new applications in scientific research.

Synthesis Methods

The synthesis of N'-{[(4-ethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final coupling of the naphthyl and ethanimidamide moieties. The synthesis process is complex and requires specialized equipment and expertise in organic chemistry. Several research groups have published detailed protocols for the synthesis of this compound, which can be found in the scientific literature.

Scientific Research Applications

N'-{[(4-ethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide has been studied extensively in the context of its potential applications in scientific research. One of the most promising areas of research is the development of this compound as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and depression. This compound has also been used as a tool to study the role of FKBP51 in various cellular processes, including stress response, immune function, and cell growth.

properties

IUPAC Name

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(4-ethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-2-16-10-12-19(13-11-16)26-15-22(25)27-24-21(23)14-18-8-5-7-17-6-3-4-9-20(17)18/h3-13H,2,14-15H2,1H3,(H2,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOPWQRUZHZBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)OCC(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.